

Biochemical Profile & Key Targets

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Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

Cat. No.: S526528

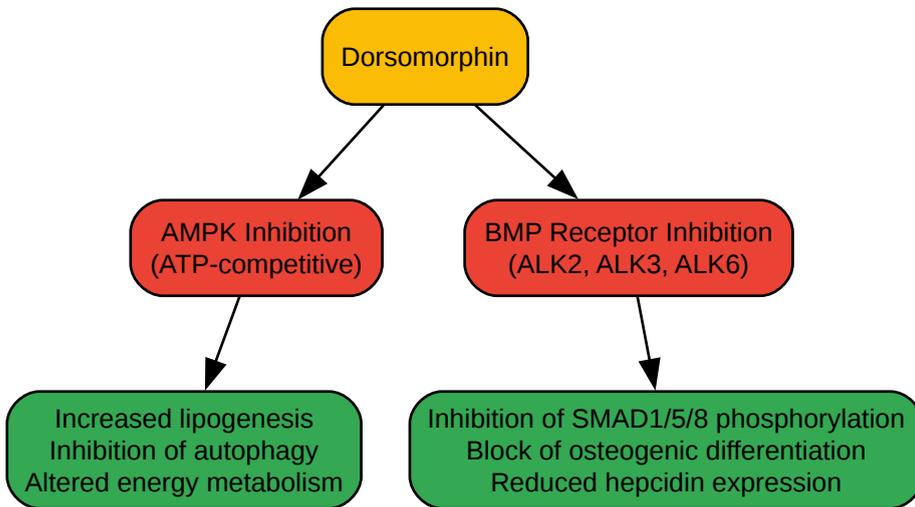
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The table below summarizes the core biochemical characteristics and primary targets of **Dorsomorphin**.

Property	Description
Synonyms	Compound C, BML-275 [1] [2]
Molecular Weight	399.5 g/mol [2] [3] [4]
CAS Number	866405-64-3 [1] [2] [4]
Molecular Formula	C ₂₄ H ₂₅ N ₅ O [2] [3] [4]
Solubility	Soluble in DMSO; insoluble in water and ethanol [3] [4]
Primary Targets	AMPK (K _i = 109 nM) and BMP Type I Receptors (ALK2, ALK3, ALK6) [1] [2] [4]

Mechanisms of Action and Signaling Pathways

Dorsomorphin exerts its effects by inhibiting two major signaling pathways. The diagram below illustrates its core mechanisms and downstream effects.



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As an **AMPK inhibitor**, **Dorsomorphin** binds to the ATP-binding site of the kinase domain, effectively blocking AMPK's ability to phosphorylate downstream substrates [5]. This inhibition can reverse the anti-proliferative and metabolic effects of AMPK activators like metformin and AICAR [1] [4].

Concurrently, as a **BMP pathway inhibitor**, **Dorsomorphin** blocks the kinase activity of BMP type I receptors (ALK2, ALK3, ALK6). This prevents the phosphorylation of SMAD transcription factors (SMAD1/5/8), leading to the inhibition of BMP-mediated gene transcription, including genes involved in osteogenic differentiation and iron metabolism like hepcidin [3] [4].

Experimental Applications and Protocols

Dorsomorphin is widely used in cell-based research to probe the roles of AMPK and BMP signaling. The table below outlines common experimental scenarios and protocols based on cited literature.

Research Context	Reported Concentration	Incubation Time	Key Observations / Outcomes
Graves' Orbitopathy (in vitro) [6]	10 μ M	Pre-treatment before stimulation	Suppressed pro-inflammatory & pro-fibrotic responses; inhibited adipogenesis.

Research Context	Reported Concentration	Incubation Time	Key Observations / Outcomes
Glioma Cell Viability (in vitro) [7]	Varies (e.g., 24-72h treatments)	24 - 72 hours	Inhibited proliferation; induced cell death & G2/M cell cycle block (AMPK-independent).
Ovarian Follicle Activation (in vitro) [8]	10 μ M	During culture (e.g., 2 weeks)	Promoted activation of dormant primordial follicles; upregulated Wnt/Foxo genes.
BMP Signaling (in vitro) [4]	4 - 10 μ M	30 min pre-treatment	Inhibited BMP-induced SMAD phosphorylation & hepcidin mRNA expression.
Mouse Model (in vivo) [4]	10 mg/kg	Intravenous (i.v.) injection	Reduced hepatic hepcidin mRNA and increased serum iron levels.

A typical **in vitro** protocol for cell culture involves:

- **Stock Solution:** Reconstitute **Dorsomorphin** powder in DMSO to create a concentrated stock (e.g., 10-50 mM) [2].
- **Working Concentration:** Dilute the stock in culture medium to the desired final concentration (often in the range of 1-20 μ M, see table above). A vehicle control (same concentration of DMSO) should always be included [6] [7] [8].
- **Treatment:** Cells can be pre-treated with **Dorsomorphin** before a specific stimulus (e.g., cytokine or BMP ligand) or treated concurrently, depending on the experimental goal [6] [4].

Critical Considerations for Researchers

- **Lack of Specificity:** **Dorsomorphin** is **not a specific AMPK inhibitor** [5] [7]. It inhibits multiple kinases, and many of its cellular effects, including potent anti-proliferative and pro-apoptotic actions in cancer cells, occur through AMPK-independent mechanisms [7]. Results obtained with this compound must be interpreted with caution and validated genetically (e.g., with AMPK siRNA/shRNA).
- **Cellular Context is Key:** The effects of **Dorsomorphin** can vary significantly depending on the cell type and the concentration used. Lower concentrations may inhibit AMPK, while higher concentrations engage a wider range of off-target effects [6] [5].

- **Next-Generation Inhibitors:** Due to the limitations of **Dorsomorphin**, more selective AMPK inhibitors like **BAY-3827** have been developed and can be used as superior tools for delineating specific AMPK functions [5] [8].

In summary, **Dorsomorphin** (Compound C) is a versatile but non-selective chemical tool for studying AMPK and BMP signaling in cellular models. Its application requires careful experimental design and cautious interpretation of results, preferably with confirmation from genetic approaches.

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